molecular formula C8H9NO B8686092 2-(PYRIDIN-3-YL)PROPANAL

2-(PYRIDIN-3-YL)PROPANAL

Cat. No.: B8686092
M. Wt: 135.16 g/mol
InChI Key: NJWWQJFGEAYZPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Pyridin-3-yl)propanal is a chemical compound featuring a pyridine ring, a privileged scaffold in medicinal chemistry, linked to a propanal chain. The pyridine ring is a common motif in a vast array of drug candidates and is known for its versatility in interacting with biological targets and improving drug-like properties such as solubility and metabolic stability . As a building block, this compound is useful in organic synthesis and research applications. For research use only. Not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H9NO

Molecular Weight

135.16 g/mol

IUPAC Name

2-pyridin-3-ylpropanal

InChI

InChI=1S/C8H9NO/c1-7(6-10)8-3-2-4-9-5-8/h2-7H,1H3

InChI Key

NJWWQJFGEAYZPN-UHFFFAOYSA-N

Canonical SMILES

CC(C=O)C1=CN=CC=C1

Origin of Product

United States

Significance of the Pyridine Propanal Moiety in Synthetic Strategy

The aldehyde functional group is exceptionally versatile, serving as an electrophilic site for nucleophilic attack. This allows for its participation in a wide range of synthetic transformations, including:

Oxidation to form the corresponding carboxylic acid.

Reduction to yield a primary alcohol.

Condensation reactions , such as aldol (B89426) and Knoevenagel condensations.

Reductive amination to form substituted amines.

A notable characteristic of molecules containing both pyridine (B92270) and aldehyde moieties is the potential for intramolecular reactions. Research has shown that a pyridine nitrogen can engage in a reversible, pH-dependent intramolecular nucleophilic attack on an appended aldehyde. acs.org This forms a cyclic pyridinium-fused heterocycle, which can act as a "masked aldehyde," protecting the aldehyde group until it is needed in a subsequent synthetic step. acs.org This inherent reactivity provides a sophisticated mechanism for controlling reaction pathways. The strategic combination of these two functional groups makes 2-(pyridin-3-yl)propanal and related structures valuable intermediates for constructing complex molecules, including nitrogen-containing heterocycles and precursors for agrochemicals and pharmaceuticals. google.com

Historical Evolution of Research on Pyridine Containing Aldehydes

The study of pyridine-containing aldehydes is intrinsically linked to the broader history of pyridine (B92270) chemistry. Pyridine was first isolated from coal tar in the mid-19th century. wikipedia.orgijpsonline.com Its structure, analogous to benzene (B151609) with one CH group replaced by a nitrogen atom, was determined in the 1870s. nih.govwikipedia.org The quest to synthesize pyridine and its derivatives in the laboratory led to the development of several foundational reactions in organic chemistry that often utilized aldehydes as key starting materials.

The historical development of synthetic methods for the pyridine ring laid the groundwork for the eventual synthesis of complex derivatives like 2-(pyridin-3-yl)propanal.

Table 2: Foundational Pyridine Synthesis Methods

Synthesis Method Year Reported Key Reactants Significance Reference(s)
Hantzsch Synthesis 1881 Aldehyde, β-ketoester (2 equiv.), Ammonia (B1221849) One of the first major methods for creating substituted pyridines from simple acyclic precursors. nih.govnih.govijpsonline.com
Chichibabin Synthesis 1924 Aldehydes/Ketones, Ammonia A versatile condensation method that became a basis for several industrial routes to pyridine, despite often having low yields in its original form. numberanalytics.comwikipedia.org
Bohlmann-Rahtz Synthesis 1957 Enamines, Propargyl aldehydes/ketones A major route to substituted pyridines, particularly nicotinates, which became a cornerstone for further developments. researchgate.net

| Kröhnke Synthesis | 1960s | α-Pyridinium methyl ketone salts, α,β-Unsaturated carbonyls | A highly adaptable method for generating highly functionalized and poly-aryl pyridines. | wikipedia.org |

Early research primarily focused on establishing these fundamental ring-forming reactions. As synthetic methodology advanced throughout the 20th century, chemists began to refine these processes and develop new ones, including transition-metal-catalyzed cross-coupling and cyclization reactions. researchgate.net These advancements provided more efficient and regioselective access to a wider array of functionalized pyridines, including those bearing aldehyde groups at specific positions, setting the stage for contemporary research.

Contemporary Research Trajectories and Future Directions in Chemical Synthesis

Racemic Synthetic Pathways

Racemic mixtures of this compound and its derivatives can be efficiently prepared through several established and innovative synthetic strategies. These methods include condensation-based approaches, oxidative transformations, and multicomponent reactions.

Condensation-Based Approaches

Condensation reactions are a cornerstone of carbon-carbon bond formation in organic synthesis. For the synthesis of derivatives that can lead to this compound, Knoevenagel and Claisen-Schmidt condensations are particularly relevant.

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst, typically an amine like piperidine (B6355638) or pyridine. researchgate.net This reaction is a powerful tool for creating α,β-unsaturated systems. researchgate.netorganic-chemistry.org

To synthesize derivatives related to this compound, pyridine-3-carboxaldehyde can be reacted with an active methylene compound such as diethyl malonate. The initial condensation product, a pyridinylidene malonate, can then undergo further chemical transformations, including decarboxylation and reduction, to yield the desired substituted propanal framework. The Doebner modification of the Knoevenagel condensation, which utilizes pyridine as both the solvent and catalyst, can facilitate decarboxylation in situ when a carboxylic acid group is present. organic-chemistry.org

A plausible reaction scheme starting from pyridine-3-carboxaldehyde is presented below:

Step 1: Knoevenagel Condensation: Pyridine-3-carboxaldehyde reacts with an active methylene compound (e.g., malonic acid) in the presence of a base to form a 2-(pyridin-3-yl)acrylic acid derivative.

Step 2: Subsequent Transformations: The resulting α,β-unsaturated acid can then be subjected to reduction and other modifications to introduce the methyl group and convert the carboxylic acid to an aldehyde, ultimately leading to this compound.

The reaction conditions can be optimized by using various catalysts and solvent systems, including ionic liquids and microwave irradiation, to improve yields and reaction times. researchgate.net

Table 1: Examples of Knoevenagel Condensation for Pyridine Derivatives

Reactants Catalyst Product Type
Pyridine-3-carboxaldehyde, Malonic Acid Pyridine/Piperidine 2-(Pyridin-3-yl)acrylic acid derivative

This table illustrates the versatility of the Knoevenagel condensation in synthesizing various pyridine derivatives. researchgate.net

The Claisen-Schmidt condensation is a variation of the aldol (B89426) condensation that occurs between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org This reaction is typically base-catalyzed and results in the formation of an α,β-unsaturated ketone, which can be a precursor to the target aldehyde. masterorganicchemistry.comresearchgate.net

In the context of synthesizing derivatives of this compound, pyridine-3-carboxaldehyde (which lacks α-hydrogens) can be reacted with a ketone like acetone (B3395972) in the presence of a base such as sodium hydroxide. wikipedia.org The resulting product is an α,β-unsaturated ketone, (E)-4-(pyridin-3-yl)but-3-en-2-one. This intermediate can then be further manipulated through a series of reduction and oxidation steps to arrive at the desired this compound.

A representative reaction pathway is as follows:

Step 1: Claisen-Schmidt Condensation: Pyridine-3-carboxaldehyde and a suitable ketone undergo condensation to form an α,β-unsaturated ketone.

Step 2: Reduction: The double bond and the ketone functionality of the intermediate are selectively reduced.

Step 3: Oxidation: The resulting alcohol is then oxidized to the target aldehyde, this compound.

Crossed Claisen condensation, a related method, can also be employed using two different esters, where one has enolizable α-hydrogens and the other does not, offering another route to functionalized intermediates. organic-chemistry.org

Table 2: Claisen-Schmidt Condensation for Pyridine-Containing Scaffolds

Aldehyde Ketone/Ester Base Intermediate Product
Pyridine-3-carboxaldehyde Acetone NaOH (E)-4-(pyridin-3-yl)but-3-en-2-one

This table provides examples of Claisen-Schmidt reactions involving pyridine-based starting materials. rsc.org

Oxidative Transformations

The oxidation of alcohols to aldehydes is a fundamental and widely used transformation in organic synthesis. This approach is particularly useful for the synthesis of this compound from its corresponding alcohol precursor.

The direct synthesis of this compound can be achieved through the oxidation of 2-(pyridin-3-yl)propan-1-ol. Several oxidation methods are available, with the Swern oxidation being a prominent choice due to its mild reaction conditions and high tolerance for various functional groups. wikipedia.orgalfa-chemistry.com

The Swern oxidation utilizes dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile, such as oxalyl chloride, followed by the addition of the alcohol and a hindered base like triethylamine. wikipedia.orgalfa-chemistry.com This process efficiently converts primary alcohols to aldehydes with minimal over-oxidation to carboxylic acids. thieme-connect.de The reaction is performed at low temperatures, typically around -78 °C, to ensure stability of the reactive intermediates. alfa-chemistry.com

The general mechanism involves the formation of an alkoxysulfonium salt from the alcohol and activated DMSO, which then undergoes base-promoted elimination to yield the aldehyde, dimethyl sulfide, and a protonated base. wikipedia.org

Other reagents that can be used for this transformation include pyridinium (B92312) chlorochromate (PCC) and Dess-Martin periodinane (DMP), which also offer mild conditions for the oxidation of primary alcohols to aldehydes. thieme-connect.de

Table 3: Common Reagents for the Oxidation of 2-(Pyridin-3-yl)propan-1-ol

Reagent Conditions Byproducts
Swern Oxidation (DMSO, oxalyl chloride, Et3N) Low temperature (-78 °C) Dimethyl sulfide, CO, CO2, triethylammonium (B8662869) chloride
Pyridinium Chlorochromate (PCC) Dichloromethane Chromium salts

This table summarizes key features of common oxidation methods applicable to the synthesis of this compound. wikipedia.orgthieme-connect.de

Multicomponent Reaction Paradigms

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the reactants. tcichemicals.comfrontiersin.org MCRs are valued for their atom economy, procedural simplicity, and ability to rapidly generate molecular diversity. tcichemicals.combohrium.com

For the synthesis of complex pyridine derivatives, which can be precursors to or structurally related to this compound, various MCRs have been developed. bohrium.commdpi.com These reactions often involve the in-situ formation of reactive intermediates that then participate in a cascade of bond-forming events.

One such example is a three-component reaction involving an aldehyde, an isocyanide, and an amine or alcohol to produce substituted pyridines. rsc.org By carefully selecting the starting materials, it is possible to construct a pyridine ring with a side chain that can be subsequently converted to the 2-propanal moiety. For instance, a three-component reaction of an appropriate aldehyde, malononitrile, and an N-alkyl-2-cyanoacetamide can lead to highly functionalized pyridines. researchgate.net

The Hantzsch dihydropyridine (B1217469) synthesis, a classic MCR, combines an aldehyde, a β-ketoester, and ammonia (B1221849) or an ammonium (B1175870) salt to form a dihydropyridine, which can then be oxidized to the corresponding pyridine. tcichemicals.com While not a direct route to this compound, these MCRs provide access to a wide array of substituted pyridines that can serve as advanced intermediates. mdpi.com

Table 4: Examples of Multicomponent Reactions for Pyridine Synthesis

Reaction Name Components Product Type
Hantzsch Synthesis Aldehyde, β-ketoester, Ammonia Dihydropyridine
Gröbcke-Blackburn-Bienaymé Aldehyde, Isonitrile, α-Aminoazine Fused nitrogen-containing aromatics

This table highlights the diversity of MCRs available for constructing pyridine-based molecular scaffolds. researchgate.nettcichemicals.com

Homologation and Chain Elongation Strategies (e.g., Ethylenation to 3-Propanal Derivatives)

Homologation, a process that extends a carbon chain by a methylene unit, and other chain elongation strategies are fundamental in converting readily available pyridine aldehydes into valuable 3-propanal derivatives. unime.it A common approach involves a multi-step sequence starting from a pyridine-based aldehyde.

The choice of solvent can be critical in these reactions. For substrates with low water solubility, non-aqueous solvents like pyridine have been used successfully in the initial Knoevenagel condensation step. nih.gov

Enantioselective Synthetic Routes

The development of enantioselective methods is crucial for producing optically pure pyridine derivatives, which are important for applications in medicinal chemistry and as chiral ligands. chim.itnumberanalytics.com

Asymmetric α-benzylation of aldehydes represents a valuable method for synthesizing chiral compounds. rsc.org A notable approach involves the merger of photoredox organocatalysis to achieve the enantioselective α-benzylation of aldehydes with electron-deficient aryl and heteroaryl substrates. nih.govacs.org

This method utilizes a chiral imidazolidinone organocatalyst and a commercially available iridium photoredox catalyst. nih.govacs.org The reaction proceeds under mild conditions, often using a household fluorescent lamp, and demonstrates broad scope and functional group tolerance. nih.govacs.org For example, the reaction of propionaldehyde (B47417) with 4-(bromomethyl)pyridine (B1298872) using this protocol, followed by in situ oxime formation, yields the α-methylene pyridyl intermediate with high yield and enantioselectivity (82% yield, 93% ee). acs.org

The scope of the aldehydic component is extensive, accommodating various functional groups such as ethers, amines, imides, and carbamates with good to excellent yields and high enantiomeric excess. nih.gov

A multifunctional chiral covalent organic framework (CCOF) has also been developed for the asymmetric intermolecular α-benzylation of aldehydes with less sterically hindered alkyl halides. rsc.org This heterogeneous catalyst, incorporating chiral BINOL-phosphoric acid and Cu-porphyrin species, can activate substrates and induce high optical purity in the product. rsc.org The reaction can be driven by visible light, with one example showing that the synthesis of (R)-2-methyl-3-(pyridin-4-yl)propanal ((R)-MPP), a key synthon for angiogenesis inhibitors, can proceed under natural sunlight. rsc.org

Table 1: Asymmetric α-Benzylation of Aldehydes

Aldehyde Benzylating Agent Catalyst System Yield (%) ee (%) Reference
Propionaldehyde 4-(Bromomethyl)pyridine Imidazolidinone organocatalyst + Ir photoredox catalyst 82 93 acs.org
Octanal 4-(Bromomethyl)pyridine Imidazolidinone organocatalyst + Ir photoredox catalyst - - nih.gov

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral molecules. mdpi.com Stereoselective conjugate additions, or Michael additions, of aldehydes and other nucleophiles to electron-deficient alkenes are a key C-C bond-forming reaction. mdpi.comnih.gov

Peptide-based catalysts have been shown to be effective in the conjugate addition of aldehydes to nitroalkenes. researchgate.net For instance, the reaction between butanal and (E)-3-(2-nitrovinyl)pyridine can be catalyzed by specific peptides to produce the corresponding adduct with controlled stereochemistry. researchgate.net The stereochemical outcome can be influenced by the pyramidalization of the enamine intermediate. researchgate.net

Bifunctional organocatalysts containing N-sulfinylpyrrolidine and urea (B33335) or thiourea (B124793) moieties have been used for the Michael addition of aldehydes to nitroalkenes, including those with heterocyclic substituents like furan (B31954) and pyridine. beilstein-journals.org For example, the reaction of 3-phenylpropanal (B7769412) with (E)-3-(2-nitrovinyl)pyridine using a sulfinylthiourea catalyst can produce the product with a good diastereomeric ratio and high enantiomeric excess. beilstein-journals.org

The use of deep eutectic solvents has also been explored for the organocatalytic asymmetric conjugate addition of aldehydes to acceptors like maleimides and nitroalkenes. mdpi.com

Table 2: Organocatalytic Conjugate Addition to Nitroalkenes

Aldehyde Michael Acceptor Catalyst Solvent Yield (%) dr ee (%) Reference
Butanal (E)-3-(2-Nitrovinyl)pyridine Peptide catalyst CHCl3/iPrOH - - - researchgate.net

Chiral auxiliaries are stereogenic groups temporarily attached to a substrate to direct the stereochemical outcome of a reaction. numberanalytics.comwikipedia.org This strategy is well-established for the synthesis of enantiomerically pure compounds. numberanalytics.com

Oxazolidinones, popularized by David A. Evans, are a widely used class of chiral auxiliaries, particularly in stereoselective aldol reactions. wikipedia.org The formation of a (Z)-enolate from an N-acyloxazolidinone, followed by reaction with an aldehyde, can establish two contiguous stereocenters with high diastereoselectivity. wikipedia.org

Camphor-based chiral auxiliaries have also proven effective in the synthesis of chiral pyridine derivatives. metu.edu.tr For example, various chiral pyridine derivatives have been synthesized by the annulation of (+)-β-hydroxymethylenecamphor with enamines derived from active methylene compounds. metu.edu.tr

Another approach utilizes tert-Butanesulfinamide as a chiral auxiliary. acs.org Enantiopure sulfonimidamides (SIAs) derived from perfluorinated pyridine azide (B81097) can be condensed with aldehydes to form imines. Subsequent stereoselective addition of Grignard reagents to these imines yields chiral amines with good to excellent diastereoselectivity. acs.org

Table 3: Chiral Auxiliary-Mediated Syntheses

Chiral Auxiliary Reaction Type Substrate/Reagent Diastereomeric Ratio (dr) / Enantiomeric Excess (ee) Reference
Oxazolidinone Aldol Reaction N-acyloxazolidinone + Aldehyde High dr wikipedia.org
(+)-β-Hydroxymethylenecamphor Annulation Enamines - metu.edu.tr

Chemoenzymatic synthesis combines the selectivity of enzymes with the efficiency of chemical reactions to produce complex chiral molecules. acs.org This approach is particularly valuable for creating enantiomerically pure building blocks. acs.org

Enzymes, such as lipases and alcohol dehydrogenases (ADHs), are frequently used for the kinetic resolution of racemic mixtures. mdpi.comwur.nl For example, lipase-catalyzed hydrolysis or transesterification of ester or alcohol derivatives of 1,4-dihydropyridines is a powerful method for preparing enantiopure forms. wur.nl The kinetic resolution of racemic 2-(pyridin-x-yl)but-3-yn-2-ols has been achieved with high enantioselectivity using recombinant carboxyl esterases. researchgate.net

A continuous chemoenzymatic strategy has been developed for the synthesis of chiral α-(hetero)aryl primary amines starting from 2-acetyl-6-bromopyridine. acs.org This process involves a biocatalytic transamination, followed by Boc-protection and a Suzuki coupling, achieving high conversion and excellent enantiomeric excess. acs.org

Alcohol dehydrogenases are also employed in the asymmetric reduction of ketones or the oxidation of alcohols. For instance, prochiral α-halogenated acyl pyridine derivatives can be synthesized and then reduced enzymatically using ADH from Lactobacillus kefir to yield chiral alcohols with high enantiomeric excess (95–>99% ee) and yields. researchgate.net

Table 4: Chemoenzymatic Synthesis of Chiral Pyridine Derivatives

Starting Material/Substrate Enzyme Reaction Type Product Enantiomeric Excess (ee) / Yield Reference
2-Acetyl-6-bromopyridine Transaminase (TsRTA) Transamination/Coupling tert-Butyl (R)-(1-(6-phenylpyridin-2-yl)ethyl)carbamate 99% ee, >99% conversion acs.org
Racemic 2-(pyridin-x-yl)but-3-yn-2-yl acetate Carboxyl esterase Kinetic Resolution (S)-2-(Pyridin-x-yl)but-3-yn-2-ol Excellent enantioselectivity researchgate.net
α-Halogenated acyl pyridine Alcohol dehydrogenase (L. kefir) Asymmetric Reduction α-Halogen substituted chiral alcohol 95–>99% ee, up to 98% yield researchgate.net

The stereocontrolled formation of C-C bonds is a cornerstone of asymmetric synthesis. researchgate.net Various catalytic systems have been developed to achieve this with high efficiency and selectivity.

Nickel-catalyzed enantioselective cross-coupling of arylzinc reagents with pyridinium ions, formed in situ from pyridine and a chloroformate, provides enantioenriched 2-aryl-1,2-dihydropyridines. nih.gov These products are versatile chiral building blocks that can be further transformed into various piperidine derivatives. nih.gov Similarly, copper-catalyzed asymmetric dearomatization of pyridines allows for C-C bond formation under mild conditions, transiently forming 1,4-dihydropyridine (B1200194) adducts. mdpi.com

Asymmetric addition to carbon-nitrogen double bonds is another important strategy. chim.it Rhodium-catalyzed asymmetric addition of arylboronic acids to pyridyl imines produces chiral pyridines in good yields and enantioselectivities. chim.it

Radical additions to chiral N-acylhydrazones also offer a pathway to control stereocenter formation. Tin-mediated radical additions to chiral N-acylhydrazones derived from aldehydes, in the presence of a Lewis acid, can proceed with high diastereoselectivity. nih.gov

Table 5: Stereocontrolled C-C Bond Formation

Reaction Type Substrates Catalyst System Product Type Stereoselectivity Reference
Cross-Coupling Pyridine, Chloroformate, Arylzinc halide Ni(0) with chiral phosphoramidite (B1245037) ligand 2-Aryl-1,2-dihydropyridine High ee nih.gov
Dearomative Addition Pyridine, Grignard reagent Copper(I) with chiral ligand Dihydro-4-pyridone up to 98% yield, high ee acs.org
Addition to Imines Pyridyl imine, Arylboronic acid Rhodium catalyst Chiral diaryl(pyridyl)methylamines Good yields and ee chim.it

Reactions Centered at the Aldehyde Functional Group

The aldehyde group is a key site of reactivity in this compound, participating in a variety of oxidation, reduction, and carbon-carbon bond-forming reactions.

Oxidation Reactions

The aldehyde functional group of this compound can be readily oxidized to the corresponding carboxylic acid, 2-(pyridin-3-yl)propanoic acid. biosynth.com This transformation is a fundamental reaction in organic chemistry. Common oxidizing agents used for this purpose include potassium dichromate (K₂Cr₂O₇) or sodium dichromate (Na₂Cr₂O₇) in the presence of an acid, such as dilute sulfuric acid. passmyexams.co.uk The progress of the oxidation can often be visually monitored by the color change of the chromium reagent from orange (Cr₂O₇²⁻) to green (Cr³⁺). passmyexams.co.uk Another effective reagent for this conversion is pyridinium chlorochromate (PCC). libretexts.org

The resulting product, 2-(pyridin-3-yl)propanoic acid, is a stable compound with applications in medicinal chemistry, including as a derivative in studies related to diabetes and obesity. biosynth.com

Table 1: Oxidation of this compound

Starting Material Product Reagents
This compound 2-(Pyridin-3-yl)propanoic acid K₂Cr₂O₇/H₂SO₄ or PCC

Reduction Reactions

The aldehyde group of this compound can be reduced to a primary alcohol, yielding 2-(pyridin-3-yl)propan-1-ol. This reduction can be achieved using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this purpose, typically in an alcoholic solvent like methanol (B129727) or ethanol, under mild conditions. Lithium aluminum hydride (LiAlH₄) is another powerful reducing agent capable of this transformation, usually in an anhydrous ether solvent like tetrahydrofuran (B95107) (THF). chemicalbook.com

Catalytic hydrogenation is also an effective method for the reduction of the aldehyde. This process involves reacting the compound with hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum (Pt), or Raney nickel. libretexts.org This method is often advantageous due to its clean reaction profile.

Table 2: Reduction of this compound

Starting Material Product Reagents
This compound 2-(Pyridin-3-yl)propan-1-ol NaBH₄, LiAlH₄, or H₂/Catalyst (e.g., Pd/C)

Nucleophilic Additions and Condensations

The electrophilic carbon atom of the aldehyde group in this compound is susceptible to attack by nucleophiles. This reactivity is fundamental to many carbon-carbon and carbon-heteroatom bond-forming reactions.

One important class of nucleophilic addition reactions is the reaction with organometallic reagents, such as Grignard reagents or organolithium compounds. For example, the addition of a methyl Grignard reagent (CH₃MgBr) or methyllithium (B1224462) (CH₃Li) to this compound would result in the formation of 2-(pyridin-3-yl)propan-2-ol (B85402) after an aqueous workup. chemicalbook.com

Condensation reactions, such as the Knoevenagel condensation, are also possible. This reaction involves the reaction of the aldehyde with a compound containing an active methylene group, catalyzed by a weak base. This leads to the formation of a new carbon-carbon double bond.

Imination and Enamine Formation (e.g., Schiff Base Condensations)

The aldehyde group of this compound can react with primary amines to form imines, also known as Schiff bases. This condensation reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. This reaction is often reversible and can be driven to completion by removing the water formed. The formation of Schiff bases is a key step in the synthesis of various heterocyclic compounds and has been utilized in the preparation of biologically active molecules. wiley.com

Aldol and Related Carbonyl Coupling Reactions

Aldol reactions and related carbonyl coupling reactions represent a powerful tool for the construction of larger molecules. wikipedia.org In a crossed aldol condensation, this compound can act as the electrophilic partner, reacting with an enolate derived from another carbonyl compound. libretexts.org For this reaction to be synthetically useful, conditions are typically chosen to favor the reaction between the two different carbonyl compounds over self-condensation. wikipedia.org For instance, reacting this compound with a ketone in the presence of a base can lead to the formation of a β-hydroxy ketone, which may subsequently dehydrate to form an α,β-unsaturated ketone. wikipedia.org The success of a crossed aldol reaction often depends on the relative reactivity of the carbonyl compounds and the reaction conditions employed. libretexts.org

Reactivity of the Pyridine Ring System

The pyridine ring in this compound is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. This electronic nature significantly influences its reactivity, particularly in electrophilic aromatic substitution reactions.

Electrophilic attack on the pyridine ring is generally more difficult than on benzene (B151609) and typically requires harsher reaction conditions. quora.comslideshare.net The electron-withdrawing nature of the nitrogen atom deactivates the ring towards electrophiles. When substitution does occur, it preferentially takes place at the 3-position (or β-position). quora.comslideshare.net This is because the intermediate carbocation formed by attack at the 3-position is more stable than those formed by attack at the 2- or 4-positions, as it avoids placing a positive charge on the electronegative nitrogen atom. quora.com

Therefore, reactions such as nitration or sulfonation of this compound would be expected to yield products substituted on the pyridine ring, though potentially requiring forcing conditions. ntnu.no The existing alkyl-aldehyde substituent at the 3-position will also influence the regioselectivity of further substitution on the pyridine ring.

Conversely, the electron-deficient nature of the pyridine ring makes it more susceptible to nucleophilic aromatic substitution, particularly at the 2- and 4-positions, as this allows the negative charge of the intermediate to be stabilized by the nitrogen atom. quora.com However, for a nucleophilic substitution to occur, a good leaving group must be present on the ring.

Electrophilic Aromatic Substitutions

The pyridine ring is electron-deficient compared to benzene due to the electronegative nitrogen atom, which deactivates the ring towards electrophilic aromatic substitution (EAS). libretexts.orgslideshare.net Any electrophilic attack requires harsher conditions than those needed for benzene. quora.com The nitrogen atom's presence also directs incoming electrophiles preferentially to the 3-position (and 5-position), as attack at the 2-, 4-, or 6-positions results in a destabilized cationic intermediate where the positive charge is placed on the nitrogen. slideshare.netquora.comstackexchange.com

In this compound, the ring already possesses a substituent at the 3-position. The 2-propanal group is an alkyl group, which is generally a weak ortho-, para-director and activating. However, the powerful deactivating effect of the pyridine nitrogen is the dominant influence. libretexts.org Therefore, further electrophilic substitution is disfavored but would be directed to positions least deactivated by the nitrogen. The most probable sites for substitution are the C-5 position (ortho to the alkyl group and meta to the nitrogen) and the C-4 position (para to the alkyl group but ortho to the nitrogen). Of these, attack at C-5 is generally favored. Friedel-Crafts reactions are typically not feasible as the Lewis acid catalysts coordinate strongly with the basic nitrogen atom, further deactivating the ring. libretexts.org

Table 1: Directing Effects in Electrophilic Aromatic Substitution of 3-Alkylpyridines.
Position of AttackInfluence of Pyridine NitrogenInfluence of C3-Alkyl GroupOverall Likelihood
C-2Strongly DeactivatedActivated (ortho)Very Unlikely
C-4Strongly DeactivatedActivated (para)Unlikely
C-5Less Deactivated (meta)Activated (ortho)Most Probable
C-6Strongly DeactivatedActivated (ortho)Very Unlikely

Nucleophilic Aromatic Substitutions

Nucleophilic aromatic substitution (NAS) on the pyridine ring is generally favored at the 2- and 4-positions, as the anionic (Meisenheimer) intermediate is stabilized by delocalization of the negative charge onto the electronegative nitrogen atom. stackexchange.com The 3-position, where the propanal group is located, is the least reactive towards nucleophilic attack. stackexchange.com

For NAS to occur on the ring of a this compound derivative, a good leaving group (such as a halide) must be present at an activated position (C-2, C-4, or C-6). For example, in a molecule like 2-chloro-5-(2-propanal)pyridine, a nucleophile would readily attack the C-2 position to displace the chloride. Studies on 2,6-dichloropyridines with different C-3 substituents have shown that the steric bulk of the 3-substituent can influence the regioselectivity of the attack, with bulkier groups favoring substitution at the more accessible C-6 position. researchgate.netsci-hub.se

Directed Metalation and Lithiation Reactions

The aldehyde group in this compound is highly reactive towards organolithium reagents, precluding direct lithiation of the pyridine ring. Therefore, the aldehyde must first be protected, for instance, as an acetal. Once protected, directed ortho-metalation (DoM) can be employed to functionalize the ring. baranlab.orgwikipedia.org DoM involves a directing metalation group (DMG) that complexes the lithium reagent, guiding deprotonation to an adjacent position. organic-chemistry.org

In a protected derivative of this compound, the pyridine nitrogen itself acts as a DMG, directing lithiation to the C-2 and C-4 positions. clockss.org The C-3 alkyl substituent also activates these positions. The ratio of 2-lithiation to 4-lithiation depends on the specific base used (e.g., n-BuLi, s-BuLi, or LDA) and the reaction conditions. clockss.org Alternatively, lithiation can occur at the side chain's α-carbon (the carbon bearing the aldehyde group), which is activated by both the pyridine ring and the (protected) aldehyde. Benzylic-type lithiation is often achieved using lithium amide bases to avoid competitive ring metalation. uwindsor.ca

Cross-Coupling Reactions (e.g., Suzuki, Negishi Variants)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and halogenated derivatives of this compound are suitable substrates. The aldehyde functionality is often tolerated in these reactions. nih.gov

Suzuki-Miyaura Coupling: This reaction pairs an organohalide or triflate with an organoboron compound, typically a boronic acid or ester. wikipedia.org 3-Halopyridines are effective coupling partners, with reactivity following the general trend of I > Br > Cl. wikipedia.orgmdpi.com For instance, a 2-bromo-5-(2-propanal)pyridine derivative could be coupled with various aryl or vinyl boronic acids to synthesize complex molecular scaffolds.

Negishi Coupling: This reaction involves coupling an organohalide with an organozinc reagent and is known for its broad functional group tolerance. wikipedia.orgorganic-chemistry.org Halopyridines are viable substrates, and the reaction can be used to form C(sp²)–C(sp²), C(sp²)–C(sp³), and other types of bonds. wikipedia.orgrsc.orgmdpi.com While yields can be lower with less reactive chloropyridines, the Negishi coupling remains a versatile method for elaborating pyridine-containing molecules. rsc.org

Table 2: Comparison of Suzuki and Negishi Cross-Coupling Reactions for Pyridine Derivatives.
FeatureSuzuki-Miyaura CouplingNegishi Coupling
Organometallic ReagentOrganoboron (e.g., boronic acid, R-B(OH)₂) wikipedia.orgOrganozinc (e.g., R-ZnX) wikipedia.org
Typical CatalystPd(PPh₃)₄, Pd(OAc)₂/ligand wikipedia.orgmdpi.comPd(PPh₃)₄, Ni(acac)₂, Pd₂(dba)₃/ligand wikipedia.orgrsc.org
Required AdditiveBase (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) wikipedia.orgNone (organozinc is sufficiently reactive)
Functional Group ToleranceGood; sensitive to acidic protons. Boronic acids can be unstable.Excellent; tolerates many functional groups including aldehydes and ketones. nih.gov
NotesOrganoboron reagents are generally non-toxic and thermally stable.Organozinc reagents are moisture-sensitive but highly reactive.

Stereochemical Aspects of Reactions

The chiral center at the C-2 position of the propanal side chain allows for the exploration of stereoselective reactions. Both diastereoselective and enantioselective transformations can be performed, either on the aldehyde itself or in reactions that construct the chiral center.

Diastereoselective Transformations

Diastereoselective reactions occur when a new stereocenter is created in a molecule that already contains a chiral center, leading to the preferential formation of one diastereomer. alrasheedcol.edu.iq For this compound, this can be achieved by reacting the aldehyde with chiral reagents or by reacting its enolate with chiral electrophiles.

A relevant example is the Ugi four-component reaction. Studies involving 4-(dimethylamino)-3-pyridinecarboxaldehyde, an α-amino acid (as the chiral component), an isocyanide, and a carboxylic acid have shown that such reactions can proceed with moderate to high diastereoselectivity. researchgate.netmdpi.com The stereochemical outcome is influenced by the steric bulk of the reactants and the reaction temperature. researchgate.net Similarly, organocatalyzed conjugate addition of 3-(pyridin-3-yl)propanal (B172362) to nitroolefins has been shown to produce γ-nitroaldehydes with high diastereoselectivity (up to >20:1 d.r.). researchgate.net

Table 3: Diastereoselective Ugi Reaction of a Pyridine-3-Carboxaldehyde Derivative. mdpi.com
AldehydeAmino AcidTemperature (°C)Yield (%)Diastereomeric Ratio (d.r.)
4-(dimethylamino)-3-pyridinecarboxaldehydeL-Valine203784:16
4-(dimethylamino)-3-pyridinecarboxaldehydeL-Valine405390:10

Enantioselective Transformations

Enantioselective transformations generate a chiral product from an achiral or racemic starting material, yielding an excess of one enantiomer. libretexts.org This is typically achieved using a chiral catalyst or reagent.

The enantioselective conjugate addition of aldehydes to nitroolefins is a well-established method. Research has demonstrated that reacting 3-(pyridin-3-yl)propanal with (E)-nitrostyrene in the presence of a chiral tripeptide organocatalyst can yield the corresponding γ-nitroaldehyde product with excellent enantioselectivity (up to 96% ee) and good diastereoselectivity. researchgate.net The specific structure of the peptide catalyst is crucial for achieving high levels of stereocontrol. researchgate.net This highlights a powerful method for accessing enantiomerically enriched compounds starting from this compound's parent aldehyde. Another approach is the direct asymmetric alkylation of 2-alkylpyridines using chiral lithium amide bases, which can establish the chiral center before the aldehyde functionality is introduced. nih.govescholarship.org

Table 4: Enantioselective Conjugate Addition of 3-(Pyridin-3-yl)propanal to (E)-Nitrostyrene. researchgate.net
Chiral OrganocatalystConversion (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee, %)
H-Pro-dPro-dGlu-NH₂529:184
H-Oic-dPro-dGlu-NH₂5019:193
H-MetPro-dPro-dGlu-NH₂8911:194
H-MetPro-dPip-dGlu-NH₂>9513:196
Reactions performed with 3-(pyridin-3-yl)propanal and (E)-nitrostyrene. Oic = (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid, Pip = (R)-piperidine-2-carboxylic acid.

Based on a thorough review of scientific literature, there is no available information on the use of the specific chemical compound This compound for the synthetic applications outlined in your request. Searches for this compound as a building block or synthon in the construction of complex heterocyclic frameworks—including substituted pyridine derivatives, fused polycyclic systems, saturated nitrogen heterocycles (pyrrolidines, piperidines), and thiazole scaffolds—did not yield any relevant research findings.

Furthermore, no literature was found that describes the use of this compound as a precursor for bioactive molecules, natural product core structures, or as an intermediate for pharmaceutically relevant scaffolds.

The requested article cannot be generated as it would require non-existent research data. The scientific community has not published studies detailing the reactivity and synthetic utility of this compound in these specific contexts.

Applications As a Synthetic Building Block and Synthon

Precursors for Bioactive Molecules and Natural Product Core Structures

Scaffolds for Chemical Biology Probes

The inherent reactivity of the aldehyde functional group in 2-(pyridin-3-yl)propanal makes it a valuable scaffold for the design and synthesis of chemical biology probes. These probes are essential tools for studying biological processes within living systems. The aldehyde can readily undergo bioorthogonal ligation reactions, which are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. This characteristic allows for the specific labeling and tracking of biomolecules. acs.orgnih.gov

One of the key reactions involving aldehydes in this context is the formation of oximes or hydrazones through condensation with aminooxy or hydrazine-functionalized molecules, respectively. acs.org This highly efficient and specific reaction can be used to attach fluorescent dyes, affinity tags, or other reporter molecules to the this compound scaffold. The resulting probes can then be employed to investigate protein-protein interactions, enzyme activity, and other cellular events. The pyridine (B92270) ring within the structure can also influence the probe's solubility, cell permeability, and binding affinity to target biomolecules. nih.gov

The development of "turn-on" fluorescent probes is a particularly exciting application. nih.gov In these probes, the fluorescence is initially quenched and is only activated upon reaction with the target biomolecule. The aldehyde functionality of this compound could be incorporated into such designs, where the reaction with a specific biological target triggers a conformational change or an electronic effect that leads to a significant increase in fluorescence intensity. nih.govconju-probe.com This approach minimizes background fluorescence and enhances the signal-to-noise ratio in cellular imaging experiments.

Utilization in Advanced Materials Science Research

The unique combination of a reactive aldehyde and a functional pyridine ring in this compound also opens up avenues for its use in the creation of advanced materials with tailored properties.

In the field of polymer chemistry, there is a continuous search for novel monomers that can impart specific functionalities to the resulting polymers. While the direct polymerization of this compound is not widely documented, its structure suggests its potential as a comonomer in various polymerization reactions. Pyridine-containing polymers are known for their diverse applications, including in catalysis, drug delivery, and as smart materials that respond to stimuli like pH. researchgate.nettsijournals.comrsc.org

The aldehyde group could be utilized in multicomponent polymerizations, such as the Groebke-Blackburn-Bienaymé reaction, to synthesize polymers with complex, heterocyclic backbones. acs.org These polymers could exhibit interesting photophysical properties and find applications in organic electronics or as sensory materials. Furthermore, the pyridine nitrogen provides a site for post-polymerization modification, such as quaternization, to introduce positive charges and create polyelectrolytes. tsijournals.com

Below is a table summarizing potential polymerization strategies for incorporating this compound into polymeric structures.

Polymerization StrategyPotential Role of this compoundResulting Polymer Characteristics
Condensation Polymerization As a comonomer with diols or diaminesIntroduction of pyridine functionality into polyester or polyamide backbones.
Multicomponent Polymerization As the aldehyde componentFormation of complex heterocyclic polymer chains with unique properties. acs.org
Post-Polymerization Modification Grafting onto a pre-existing polymer backboneFunctionalization of polymers with pyridinyl and aldehyde groups for further reactions.

The pyridine ring is a well-established ligand in coordination chemistry, capable of coordinating to a wide range of metal ions. wikipedia.orgsemanticscholar.org The nitrogen atom of the pyridine ring in this compound possesses a lone pair of electrons that can be donated to a metal center, forming a coordinate bond. semanticscholar.org The presence of the propanal group introduces the possibility of the oxygen atom also participating in coordination, potentially allowing the molecule to act as a bidentate ligand.

The reaction of this compound with various amines can lead to the formation of Schiff base ligands. wikipedia.org These ligands are known for their ability to form stable complexes with transition metals. researchgate.netekb.egnih.govresearchgate.net The electronic and steric properties of the resulting metal complexes can be fine-tuned by modifying the substituents on the amine. Such complexes have applications in catalysis, magnetism, and as models for biological systems. jscimedcentral.comresearchgate.netnih.govmdpi.com

The table below outlines the potential coordination modes of this compound and its derivatives.

LigandPotential Coordination ModePotential Metal IonsPotential Applications of Complexes
This compound Monodentate (via pyridine N) or Bidentate (via N and O)Transition metals (e.g., Cu, Ni, Co, Ag) jscimedcentral.comCatalysis, sensory materials
Schiff base derivatives Bidentate or TridentateVarious transition metals ekb.egnih.govCatalysis, antimicrobial agents, imaging agents

Catalytic Applications and Mechanistic Investigations

Catalysis Mediated by 2-(Pyridin-3-yl)propanal or its Derivatives

Derivatives of pyridine (B92270) are well-established as effective organocatalysts and ligands in asymmetric catalysis. The nitrogen atom of the pyridine ring can act as a Lewis base, activating substrates towards nucleophilic attack. Chiral pyridine-containing ligands have been synthesized and successfully applied in a variety of enantioselective reactions. A modular approach, often starting from the chiral pool, allows for the synthesis of enantiomerically pure pyridyl alcohols and C2-symmetric 2,2'-bipyridines diva-portal.org. These ligands can be tailored to vary their electronic and steric properties, which in turn influences the enantioselectivity of the catalyzed reaction diva-portal.org. For instance, in the enantioselective addition of diethylzinc (B1219324) to benzaldehyde, the absolute configuration of the carbinol carbon atom in the pyridyl alcohol ligand was found to determine the sense of asymmetric induction diva-portal.org.

Chiral pyridyl phosphinite and phosphite (B83602) ligands, synthesized from pyridyl alcohols, have been evaluated in palladium-catalyzed allylic alkylations. In these reactions, the stereochemical outcome was also dictated by the absolute configuration of the carbon atom that was formerly part of the carbinol group diva-portal.org. While the electronic properties of these ligands were found to have a minor impact on the levels of enantioselectivity, the structural framework of the ligand is crucial diva-portal.org.

Role in Metal-Catalyzed Processes

The pyridine moiety is a versatile ligand in coordination chemistry and plays a significant role in transition metal-catalyzed processes jscimedcentral.comnih.gov. Pyridine and its derivatives can coordinate to a variety of transition metals, including palladium, nickel, copper, and silver, forming stable complexes that can act as catalysts or precatalysts in a range of reactions jscimedcentral.comnih.gov. The nitrogen atom of the pyridine ring is a sigma-donor and a pi-acceptor, and its coordination to a metal center can modulate the metal's reactivity and selectivity jscimedcentral.com.

Palladium(II) complexes with pyridine derivatives have been extensively studied and utilized as efficient precatalysts in cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions nih.gov. The functionalization of the pyridine ligand with either electron-donating or electron-withdrawing groups can lead to significant changes in the physicochemical properties of the resulting coordination compounds, which in turn affects their catalytic efficiency nih.gov. For example, in the conversion of nitrobenzene (B124822) to ethyl N-phenylcarbamate catalyzed by a series of [PdL2Cl2] complexes, a correlation between the catalytic efficiency and the basicity of the pyridine ligand was observed nih.gov.

The table below summarizes the catalytic performance of various palladium(II) complexes with substituted pyridine ligands in the Heck cross-coupling reaction.

Catalyst PrecursorLigand (L)GC Yield (%)
PdL42 L375-79
L475-79
L575-79
L1275-79
[PdL2Y2] Various>90

Data sourced from a study on the catalytic activities of Pd(II) complexes in the Heck reaction. The specific structures of ligands L3, L4, L5, and L12 are detailed in the source publication. nih.gov

Transition metal complexes constructed with pyridine-amino acid ligands have also been investigated for their catalytic properties. For example, a cobalt complex with a pyridine-amino acid Schiff base ligand exhibited excellent catalytic performance in the reduction of 4-nitrophenol (B140041) researchgate.net.

Photoredox and Thermocatalytic Transformations

Pyridine-containing compounds can also participate in photoredox and thermocatalytic transformations. In photoredox catalysis, a photocatalyst absorbs light to reach an excited state, enabling it to facilitate single-electron transfer (SET) processes with organic substrates. This generates highly reactive radical intermediates that can undergo a variety of chemical transformations. While direct studies involving this compound in this context are not prevalent, the pyridine moiety can be incorporated into photosensitizers or substrates. For instance, visible light-mediated syntheses of γ-CF3 pyridines have been developed via a 1,2-radical migration mechanism researchgate.net.

Thermocatalytic processes often involve the use of heat to drive a catalytic reaction. Pyridine derivatives can be stable at elevated temperatures, making them suitable for such applications. For example, the synthesis of N-(pyridin-2-yl)benzimidoyl cyanides from nitrostyrenes and 2-aminopyridine (B139424) can be achieved using Ce(OTf)3 as a catalyst in toluene (B28343) at 120 °C mdpi.com.

Elucidation of Reaction Mechanisms

Understanding the mechanism of a catalytic reaction is crucial for its optimization and further development. A variety of experimental and computational techniques are employed to elucidate the reaction pathways, identify key intermediates, and characterize transition states.

The characterization of transition states is often achieved through a combination of kinetic studies and computational modeling. Density Functional Theory (DFT) calculations have proven to be a powerful tool for exploring the potential energy surfaces of reactions involving pyridine derivatives. For instance, in the cycloaddition of zwitterionic π-allenyl palladium species, DFT calculations were used to confirm the position of C-C oxidative addition cleavage and to propose the most plausible reaction mechanism mdpi.com. These calculations can provide valuable insights into the geometry and energy of transition states, helping to explain the observed reactivity and selectivity.

In asymmetric catalysis, identifying the step that determines the stereochemical outcome of the reaction is of paramount importance. For reactions catalyzed by chiral pyridine-containing ligands, the stereoselectivity is often governed by the steric and electronic interactions between the substrate and the chiral catalyst in the transition state of the stereodetermining step.

Deuterium (B1214612) labeling experiments can be a valuable tool for gaining mechanistic insights. For example, in a rhodium-catalyzed asymmetric reductive Heck reaction to synthesize enantioenriched 3-piperidines from pyridine, deuterium labeling studies helped to propose two different mechanistic pathways depending on the starting material acs.org. These studies can help to pinpoint the origin of stereoselectivity and guide the design of more effective catalysts.

The identification and characterization of reactive intermediates are essential for a complete understanding of a catalytic cycle. Spectroscopic techniques such as NMR and mass spectrometry are often employed to detect and characterize these transient species. In the study of the cycloaddition of zwitterionic π-allenyl palladium species, high-resolution mass spectrometry (HRMS) was used to prove the existence of the zwitterionic allenyl/propargyl palladium species as key intermediates mdpi.com.

In some cases, it is possible to isolate and structurally characterize catalytically relevant intermediates. For example, in a copper-catalyzed intramolecular C-H amination reaction, a fluorinated copper(II) complex pertinent to the mechanistic pathway was isolated and characterized by X-ray diffraction nih.gov. The isolation of such intermediates provides direct evidence for their involvement in the catalytic cycle.

Advanced Research and Future Perspectives

Computational Chemistry and Theoretical Studies

Computational studies offer a powerful lens through which to examine the electronic structure, dynamics, and bonding characteristics of 2-(Pyridin-3-yl)propanal. These methods allow for the prediction of various molecular properties and reactivity patterns.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. For this compound, DFT calculations, often at levels like B3LYP/6-311G+(d,p), can elucidate key properties. ias.ac.in These calculations provide optimized molecular geometry, vibrational frequencies, and electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ias.ac.in The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability.

Studies on related pyridine (B92270) derivatives have demonstrated the utility of DFT in predicting nucleophilicity and examining reaction mechanisms. ias.ac.inmdpi.com For instance, the potential energy diagram for reactions involving the propanal moiety, such as hydrogenation, can be mapped out to identify transition states and activation barriers. researchgate.net DFT is also applied to calculate electrostatic potential surfaces, which reveal regions of the molecule that are electron-rich or electron-poor, guiding the understanding of intermolecular interactions. researchgate.net

Table 1: Representative Theoretical Data from DFT Calculations for Pyridine Derivatives.
ParameterDescriptionTypical Application for this compound
Optimized GeometryThe lowest energy arrangement of atoms, providing bond lengths and angles.Predicting the 3D structure of the molecule.
HOMO EnergyEnergy of the highest occupied molecular orbital; relates to the ability to donate electrons.Assessing susceptibility to electrophilic attack.
LUMO EnergyEnergy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons.Assessing susceptibility to nucleophilic attack.
HOMO-LUMO GapThe energy difference between HOMO and LUMO.Evaluating chemical reactivity and stability.
Vibrational FrequenciesCalculated frequencies corresponding to molecular vibrations.Assigning bands in experimental infrared and Raman spectra. researchgate.net

Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecules, providing insights into their conformational dynamics and interactions with their environment. mdpi.com An MD simulation calculates the trajectory of atoms and molecules over time by solving Newton's equations of motion. This methodology can reveal the conformational landscape of this compound, identifying stable conformers and the energy barriers between them.

In the context of chemical biology, MD simulations are invaluable for studying the interaction of a ligand like this compound with a biological target, such as a protein. mdpi.com These simulations can model the process of the ligand binding to the protein's active site and can be used to calculate the binding free energy, which is a measure of the affinity between the ligand and the protein. mdpi.commdpi.com Such simulations provide a dynamic picture that complements the static view offered by molecular docking.

Natural Bond Orbital (NBO) analysis is a theoretical method used to interpret a calculated wavefunction in terms of the familiar language of chemical bonding. It transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) elements, corresponding to the classic Lewis structure picture. uni-muenchen.dewisc.edu

For this compound, NBO analysis can provide a detailed description of its electronic structure. This includes:

Natural Atomic Charges: Quantifying the electron distribution among the atoms. q-chem.com

Hybridization: Describing the spd composition of the atomic orbitals involved in bonding. rogue-scholar.org

Bond Analysis: Characterizing the nature of chemical bonds (e.g., sigma vs. pi bonds, polarization). uni-muenchen.de

Donor-Acceptor Interactions: NBO analysis can quantify the stabilizing interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. These interactions, evaluated using second-order perturbation theory, are key to understanding phenomena like hyperconjugation and delocalization effects that deviate from a simple localized Lewis structure. uni-muenchen.de

Table 2: Key Outputs of NBO Analysis for a Molecule like this compound.
NBO OutputInformation Provided
Natural Population Analysis (NPA)Provides natural atomic charges, offering a more robust charge model than others like Mulliken. researchgate.net
Bond OrbitalsDescribes the composition and polarization of individual bonds (e.g., C-C, C=O, C-N).
HybridizationDetails the percentage s- and p-character of the hybrid orbitals forming each bond.
Second-Order Perturbation AnalysisEstimates the energy of donor-acceptor (bond-antibond) interactions, quantifying delocalization and hyperconjugation.

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density, which is an experimentally observable quantity. wikipedia.orgresearchgate.net This theory partitions a molecule into atomic basins, where each basin contains exactly one nucleus that acts as an attractor for the surrounding electron density. wikipedia.org

The analysis of critical points in the electron density allows for the characterization of chemical bonds. For this compound, QTAIM could be used to:

Identify bond paths between atoms, providing an unambiguous definition of the molecular structure.

Analyze the properties of the electron density at the bond critical points (BCPs), such as its magnitude (ρ(r)) and its Laplacian (∇²ρ(r)). These properties help to classify interactions as either shared-shell (covalent) or closed-shell (ionic, van der Waals, or hydrogen bonds).

Calculate atomic properties, such as atomic charges and energies, by integrating over the atomic basins.

QTAIM offers a powerful framework for understanding bonding in detail, moving beyond classical line-bond representations to a model grounded in the physical reality of the electron density. researchgate.net

Emerging Applications in Specialized Chemical Fields:No specific emerging applications for this compound in specialized fields were identified.

Therefore, generating an article that meets the required standards of detail and accuracy is not feasible without access to more specific research data.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(pyridin-3-yl)propanal, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves condensation reactions between pyridine-3-carbaldehyde and acetaldehyde derivatives under acidic or basic catalysis. For example, aldol condensation or Wittig reactions may be employed. Reaction optimization should focus on temperature control (e.g., 0–25°C to minimize side products) and solvent selection (polar aprotic solvents like DMF enhance reactivity). Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or distillation is critical to isolate the aldehyde group from by-products like enol ethers .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer :

  • NMR : 1^1H NMR should show a pyridyl proton multiplet (δ 7.2–8.5 ppm), a deshielded aldehyde proton (δ 9.5–10.0 ppm), and methylene protons (δ 2.5–3.5 ppm). 13^{13}C NMR confirms the aldehyde carbon (δ ~195–200 ppm).
  • IR : A strong C=O stretch (~1720 cm1^{-1}) and aromatic C-H stretches (~3050 cm1^{-1}) are diagnostic.
  • Mass Spectrometry : ESI-MS or GC-MS can verify molecular ion peaks (e.g., [M+H]+^+ at m/z 136) and fragmentation patterns. Cross-reference with databases like NIST Chemistry WebBook for validation .

Q. What stability considerations are critical for handling this compound in experimental workflows?

  • Methodological Answer : The compound is prone to oxidation and polymerization due to the aldehyde group. Store under inert atmosphere (argon or nitrogen) at –20°C in amber vials. Use stabilizers like hydroquinone (0.1% w/w) during long-term storage. Monitor degradation via TLC or HPLC; degraded samples show additional spots/peaks corresponding to carboxylic acid derivatives or dimers .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

  • Methodological Answer : Contradictions often arise from tautomerism or solvent effects. For example, NMR signals may shift due to keto-enol equilibria. Use variable-temperature NMR (e.g., –40°C to 60°C) to "freeze" tautomeric states. Computational modeling (DFT at B3LYP/6-31G* level) predicts stable conformers and validates experimental data . Cross-validate with X-ray crystallography if crystalline derivatives are obtainable (SHELXL refinement ).

Q. What experimental design principles apply to studying the reactivity of this compound in multicomponent reactions?

  • Methodological Answer :

  • Reaction Monitoring : Use in situ FTIR or Raman spectroscopy to track aldehyde consumption and intermediate formation.
  • Kinetic Studies : Employ pseudo-first-order conditions with excess nucleophiles (e.g., amines) to isolate rate constants.
  • By-product Analysis : LC-MS or GC-MS identifies side products like Schiff bases or Michael adducts. Statistical design (DoE) optimizes temperature, stoichiometry, and catalyst loading .

Q. How can computational chemistry aid in predicting the electronic properties of this compound for catalytic applications?

  • Methodological Answer :

  • DFT Calculations : Compute frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the aldehyde group (LUMO ≈ –2.5 eV) is susceptible to nucleophilic attack.
  • Solvent Effects : Use COSMO-RS models to simulate solvent polarity impacts on reaction barriers.
  • Transition-State Analysis : Identify key intermediates in aldol reactions using QM/MM methods. Validate with kinetic isotope effects (KIEs) .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental vibrational spectra?

  • Methodological Answer : Discrepancies often stem from anharmonicity or solvent interactions not captured in DFT. Apply scaling factors (e.g., 0.961 for B3LYP/6-31G*) to theoretical frequencies. Compare experimental IR in multiple solvents (e.g., gas phase vs. DMSO) to isolate solvent effects. Use Raman spectroscopy to complement IR data, as Raman is less affected by solvent polarity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.